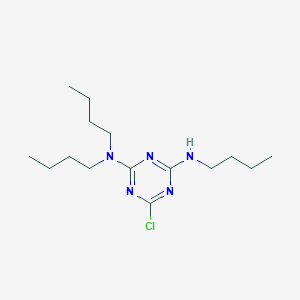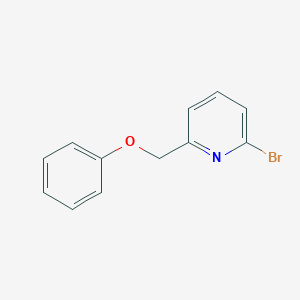
Pyridine, 2-bromo-6-(phenoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-bromo-6-(phenoxymethyl)- is an organic compound with the molecular formula C₁₂H₁₀BrNO. It is a derivative of pyridine, where the 2-position is substituted with a bromine atom and the 6-position with a phenoxymethyl group. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-bromo-6-(phenoxymethyl)- typically involves the bromination of 2-methylpyridine followed by the introduction of the phenoxymethyl group. One common method includes the reaction of 2-bromo-6-methylpyridine with phenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents is optimized to ensure cost-effectiveness and environmental safety.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-bromo-6-(phenoxymethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The phenoxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the phenoxymethyl group to yield different derivatives.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Negishi cross-coupling reactions, where the bromine atom is replaced by various aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Cross-Coupling: Palladium catalysts, boronic acids, or organozinc reagents in the presence of bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions include substituted pyridines, phenoxymethyl derivatives, and various cross-coupled products depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Pyridine, 2-bromo-6-(phenoxymethyl)- has diverse applications in scientific research:
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-bromo-6-(phenoxymethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxymethyl group can enhance the compound’s affinity for hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding, further stabilizing the interaction .
Comparación Con Compuestos Similares
2-Bromo-6-methylpyridine: Similar structure but lacks the phenoxymethyl group, making it less versatile in certain synthetic applications.
2-Bromo-6-(chloromethyl)pyridine: Contains a chloromethyl group instead of phenoxymethyl, leading to different reactivity and applications.
2-Bromo-6-(hydroxymethyl)pyridine:
Uniqueness: Pyridine, 2-bromo-6-(phenoxymethyl)- is unique due to the presence of both the bromine and phenoxymethyl groups, which confer distinct reactivity and versatility in synthetic applications. The phenoxymethyl group enhances its potential for biological interactions, making it valuable in medicinal chemistry and drug development .
Propiedades
Número CAS |
399031-16-4 |
|---|---|
Fórmula molecular |
C12H10BrNO |
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
2-bromo-6-(phenoxymethyl)pyridine |
InChI |
InChI=1S/C12H10BrNO/c13-12-8-4-5-10(14-12)9-15-11-6-2-1-3-7-11/h1-8H,9H2 |
Clave InChI |
QMAYWNHBOJNHDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


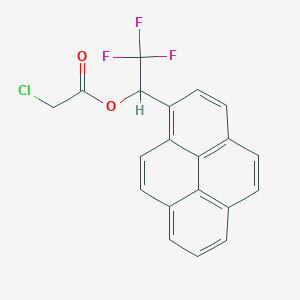
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)
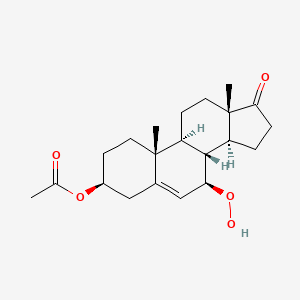




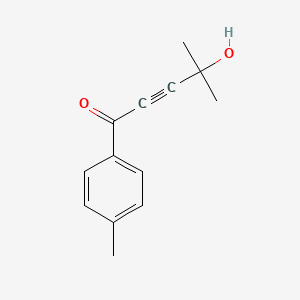
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)


![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)
